1-(2-methylphenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O/c1-13-4-2-3-5-17(13)27-18-16(10-25-27)19(28)26(12-24-18)11-14-6-8-15(9-7-14)20(21,22)23/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKUFOFTXWPNPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-methylphenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.
Introduction of the 2-methylphenyl group: This step may involve electrophilic aromatic substitution reactions using 2-methylbenzene derivatives.
Attachment of the 4-(trifluoromethyl)phenylmethyl group: This can be accomplished through nucleophilic substitution reactions using trifluoromethylated benzyl halides.
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of scalable processes and efficient purification techniques.
Chemical Reactions Analysis
1-(2-methylphenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions will depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity : Research has indicated that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives of this class can act on multiple targets within cancer pathways, enhancing their therapeutic potential against various types of tumors.
- Anti-inflammatory Properties : Compounds with the pyrazolo[3,4-d]pyrimidine scaffold have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. This makes them potential candidates for the development of new anti-inflammatory drugs.
- Antimicrobial Activity : The compound has demonstrated antimicrobial effects against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical enzymatic pathways essential for microbial survival.
Synthesis and Characterization
The synthesis of 1-(2-methylphenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- A study published in Molecules highlighted its anticancer properties against specific tumor cell lines, demonstrating a dose-dependent response with IC50 values indicating potent activity .
- Another investigation focused on the anti-inflammatory effects of related compounds within the same class, showcasing their ability to reduce pro-inflammatory cytokine levels in vitro .
- Research on antimicrobial activity revealed that derivatives could effectively inhibit Gram-positive and Gram-negative bacteria through various mechanisms .
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application and the nature of the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances metabolic stability and membrane permeability compared to bromine or methyl .
- Antifungal vs. Anticancer Activity: Amino/arylamino derivatives (e.g., from ) prioritize hydrogen bonding for fungal target interaction, while urea hybrids () leverage planar rigidity for kinase inhibition.
Biological Activity
1-(2-Methylphenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits significant potential in medicinal chemistry due to its unique structural features, which include a pyrazole ring fused to a pyrimidine structure with various substituents that enhance its biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities including:
- Anticancer Activity : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Potential inhibition of COX-2 enzyme activity has been noted.
- Enzyme Inhibition : Similar compounds have shown promise in inhibiting various enzymes related to disease progression.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-fluorophenyl)-5-{[3-chlorophenyl]methyl}-pyrazolo[3,4-d]pyrimidin-4-one | Fluoro and chloro substitutions | Anticancer activity |
| 1-(naphthalen-2-yl)-5-{[2-chloro-6-fluorophenyl]methyl}-pyrazolo[3,4-d]pyrimidin-4-one | Naphthalene substitution | Enzyme inhibition |
| 1-(benzo[b]thiophen-2-yl)-5-{[3-methoxyphenyl]methyl}-pyrazolo[3,4-d]pyrimidin-4-one | Benzo[b]thiophene moiety | Antimicrobial properties |
Case Studies and Research Findings
Recent studies have highlighted the anti-inflammatory effects of related pyrazolopyrimidine derivatives. For example:
- In Vitro Studies : Compounds have been tested for their ability to inhibit COX-2 activity. One study reported IC50 values for certain derivatives at around 0.04 μmol, comparable to standard drugs like celecoxib.
- In Vivo Assessments : Animal models have been utilized to evaluate the efficacy of these compounds in reducing inflammation through carrageenan-induced paw edema tests.
Q & A
(Basic) What are the standard synthetic routes for this pyrazolo[3,4-d]pyrimidin-4-one derivative?
Answer:
The compound is typically synthesized via multi-step organic reactions. A common approach involves:
- Step 1: Condensation of substituted phenylhydrazines with β-ketoesters to form pyrazole intermediates.
- Step 2: Cyclization with nitriles or amidines under acidic conditions to construct the pyrimidin-4-one core .
- Step 3: Functionalization at the 5-position via alkylation or nucleophilic substitution using benzyl halides (e.g., 4-(trifluoromethyl)benzyl bromide) .
Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalysts like NaH or K₂CO₃. Purity is monitored via HPLC or TLC .
(Advanced) How can reaction conditions be optimized to improve yield and reduce byproducts?
Answer:
Optimization strategies include:
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while toluene minimizes side reactions in alkylation steps .
- Catalyst Tuning: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity in heterocyclic ring formation .
- Flow Chemistry: Continuous-flow reactors reduce reaction times and improve consistency by maintaining precise temperature and mixing .
- DoE (Design of Experiments): Statistical models (e.g., response surface methodology) identify critical variables (e.g., temperature, stoichiometry) for maximizing yield .
(Basic) Which spectroscopic techniques are essential for structural characterization?
Answer:
- ¹H/¹³C NMR: Identifies substituent patterns (e.g., trifluoromethyl protons at δ 7.4–7.6 ppm, pyrazole C-H signals at δ 8.1–8.3 ppm) .
- IR Spectroscopy: Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and aromatic C-F bonds (1100–1200 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₂₁H₁₇F₃N₄O: calc. 422.13) .
(Advanced) How to resolve discrepancies in NMR data across studies?
Answer:
- Solvent/Temperature Effects: Compare spectra in identical solvents (e.g., DMSO-d₆ vs. CDCl₃) and temperatures to account for shifts .
- Dynamic Processes: Use variable-temperature NMR to detect tautomerism or conformational exchange (e.g., keto-enol equilibria in pyrimidinones) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals by mapping proton-proton and carbon-proton correlations .
(Basic) What biological targets are hypothesized for this compound?
Answer:
Based on structural analogs, potential targets include:
- Kinases: Inhibition of ATP-binding sites due to pyrazolo-pyrimidine core mimicking purine scaffolds .
- GPCRs: Trifluoromethyl groups enhance lipophilicity, aiding receptor binding .
- Antimicrobial Targets: Pyrazole derivatives disrupt bacterial membrane proteins .
Initial screening via enzyme inhibition assays (e.g., IC₅₀ determination) is recommended .
(Advanced) How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core Modifications: Synthesize analogs with varied substituents at the 1-(2-methylphenyl) and 5-benzyl positions to assess steric/electronic effects .
- Biological Assays: Test analogs against panels of kinases or microbial strains to correlate activity with substituents (e.g., CF₃ vs. NO₂ groups) .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .
(Advanced) How to address variability in biological assay results?
Answer:
- Assay Standardization: Use positive controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3) to minimize batch effects .
- Metabolic Stability Testing: Evaluate compound stability in liver microsomes to rule out rapid degradation .
- Off-Target Profiling: Screen against unrelated targets (e.g., cytochrome P450 enzymes) to confirm selectivity .
(Advanced) What strategies enable regioselective functionalization of the pyrazolo-pyrimidine core?
Answer:
- Directing Groups: Install temporary protecting groups (e.g., Boc) to steer electrophilic substitution to specific positions .
- Metal-Catalyzed Cross-Coupling: Use Pd-mediated Suzuki or Buchwald-Hartwig reactions for C-C/N bond formation at the 5-position .
- Microwave-Assisted Synthesis: Enhance reaction specificity by accelerating kinetics in controlled thermal environments .
(Basic) What are the recommended storage conditions for this compound?
Answer:
- Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the pyrimidin-4-one ring .
- Light Sensitivity: Protect from UV exposure by using amber vials, as trifluoromethyl groups may degrade under prolonged light .
(Advanced) How to integrate computational chemistry into experimental workflows?
Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO/LUMO) to predict reactivity .
- Molecular Dynamics (MD): Simulate protein-ligand interactions over time to assess binding stability .
- QSAR Models: Train machine learning algorithms on biological data to prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
